

Technical Safety & Handling Guide: 2,3,4-Trimethoxybenzoyl Chloride

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzoyl chloride

CAS No.: 7169-07-5

Cat. No.: B1622290

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Executive Summary & Chemical Identity

2,3,4-Trimethoxybenzoyl chloride (CAS 1969-31-9) is a specialized electrophilic building block primarily utilized in the synthesis of the anti-anginal agent Trimetazidine. Unlike its more common isomer (3,4,5-trimethoxybenzoyl chloride), this compound features a specific substitution pattern critical for the pharmacophore of specific bioactive piperazine derivatives.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide an operational framework for safe handling, storage, and reaction execution.

Chemical Identifiers

Parameter	Detail
CAS Number	1969-31-9
IUPAC Name	2,3,4-Trimethoxybenzoyl chloride
Molecular Formula	C ₁₀ H ₁₁ ClO ₄
Molecular Weight	230.64 g/mol
Structure	Benzoyl chloride core with methoxy groups at positions 2, 3, and 4. [1] [2] [3] [4] [5] [6] [7] [8] [9]
Physical State	Solid or semi-solid (Batch dependent; often low-melting)
Key Impurity	2,3,4-Trimethoxybenzoic acid (Hydrolysis product)

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CRITICAL DISTINCTION: Do not confuse with 3,4,5-Trimethoxybenzoyl chloride (CAS 4521-61-3). While chemically similar, their biological activities and downstream products are distinct. Ensure CoA verification before use.

Hazard Identification & Toxicology (GHS Analysis)

As an acid chloride, CAS 1969-31-9 acts as a potent acylating agent. Its toxicity profile is dominated by its reactivity with nucleophiles (including water in biological tissue).

GHS Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage	1	H318: Causes serious eye damage.[10][11]
Corrosive to Metals	1	H290: May be corrosive to metals.[11]

Mechanism of Toxicity

- **Rapid Hydrolysis:** Upon contact with mucosal membranes (eyes, respiratory tract), the compound hydrolyzes exothermically to release Hydrochloric Acid (HCl) gas and 2,3,4-trimethoxybenzoic acid.
- **Acylation:** The benzoyl chloride moiety can irreversibly acylate proteins and DNA, leading to cellular necrosis and potential sensitization.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for prolonged manipulation of chlorinated aromatic electrophiles.

Glove Compatibility Matrix

Material	Breakthrough Time	Recommendation
Nitrile (Disposable)	< 10 mins	Splash protection only. Change immediately upon contact.
Laminate (Silver Shield)	> 480 mins	Recommended for spill cleanup or bulk handling.
Viton/Butyl	> 240 mins	Recommended for stock solution preparation.

Ventilation & Containment

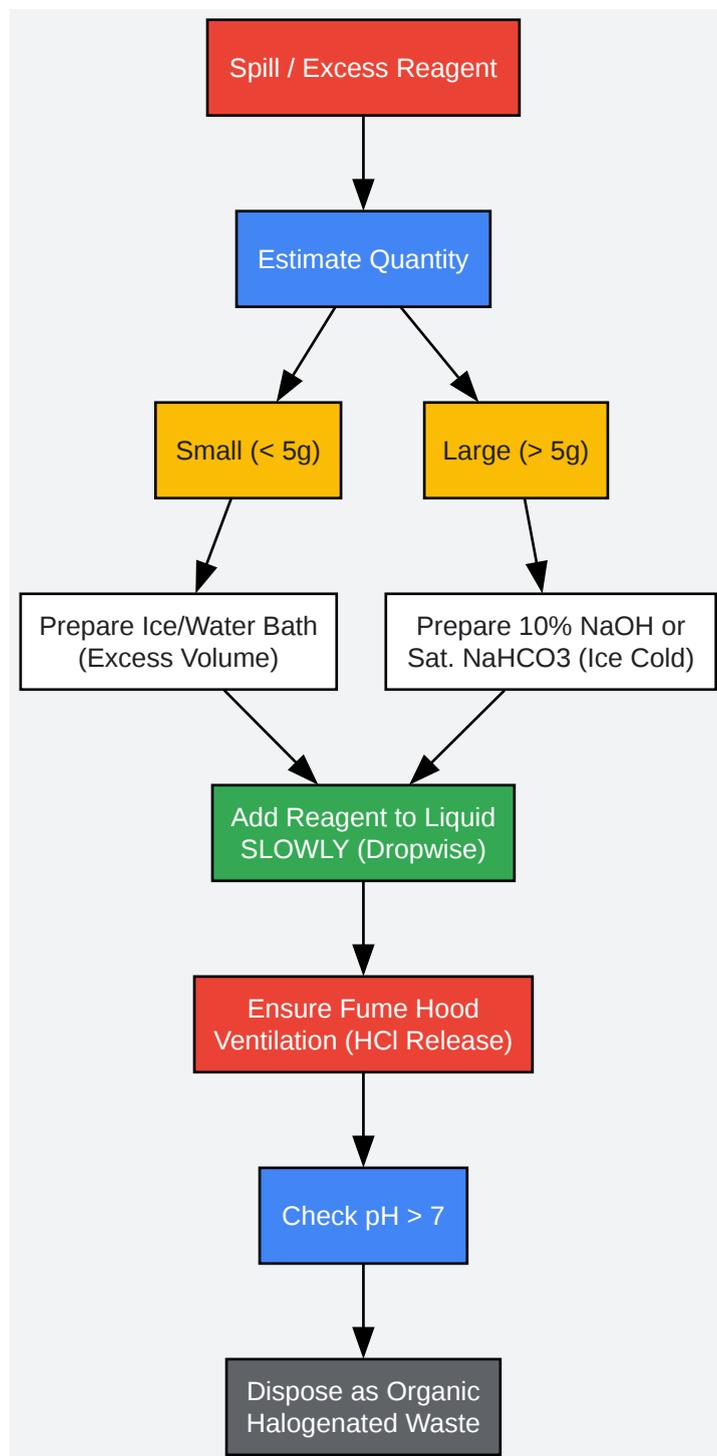
- Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.
- Atmosphere: Handle under Argon or Nitrogen using Schlenk techniques to prevent moisture ingress and pressure buildup from HCl generation.

Emergency Response & Quenching Protocols

Do not add water directly to the bulk container. This will cause a violent exothermic eruption and release of HCl gas.

Safe Quenching Workflow

The following diagram outlines the decision logic for neutralizing spills or excess reagent.



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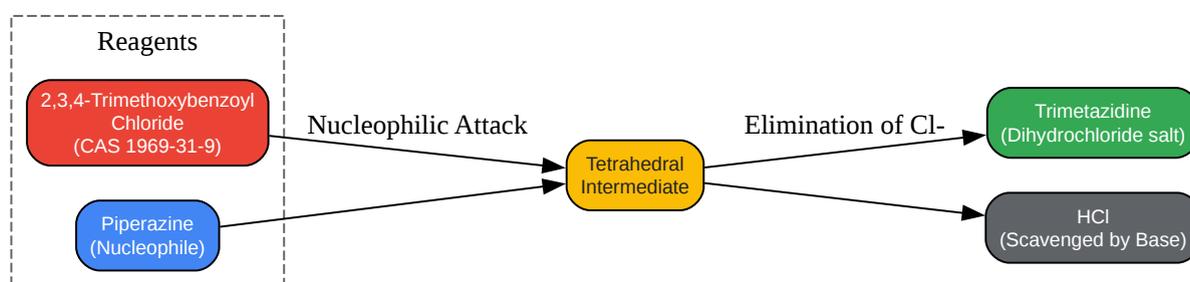
Figure 1: Decision tree for safe quenching of acid chlorides. Note the "Reverse Addition" rule (Reagent added to Water/Base).

Application: Synthesis of Trimetazidine

The primary utility of CAS 1969-31-9 is the synthesis of the piperazine-based anti-anginal drug, Trimetazidine. This reaction demonstrates the classic Nucleophilic Acyl Substitution mechanism.

Reaction Mechanism & Pathway

The synthesis involves the coupling of **2,3,4-trimethoxybenzoyl chloride** with piperazine (or N-formyl piperazine followed by deprotection).



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Figure 2: Synthetic pathway for Trimetazidine via acyl substitution.

Experimental Considerations

- **Stoichiometry:** Use excess piperazine (or a tertiary amine base like TEA/DIPEA) to scavenge the HCl byproduct. Failure to scavenge HCl will protonate the piperazine, rendering it non-nucleophilic and stalling the reaction.
- **Solvent Selection:** Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid protic solvents (Alcohols/Water) which will consume the acid chloride.
- **Temperature:** Maintain reaction at 0°C to RT. Higher temperatures increase the risk of impurity formation (dimers).

Storage & Stability

- Temperature: Store at 2–8°C (Refrigerator).
- Atmosphere: Hygroscopic and hydrolytically unstable. Store under Argon with a tightly sealed cap (Parafilm/Teflon tape).
- Shelf Life: Re-test purity every 6 months. A strong smell of HCl or the formation of white crystals (benzoic acid) on the threads indicates degradation.

Transport Information

- UN Number: UN 3261 (Solid) or UN 3265 (Liquid) - Depends on specific batch state.
- Proper Shipping Name: Corrosive {solid/liquid}, acidic, organic, n.o.s. (**2,3,4-Trimethoxybenzoyl chloride**).
- Class: 8
- Packing Group: II

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78282: 3,4,5-Trimethoxybenzoyl chloride (Isomer Comparison). Retrieved from [[Link](#)] (Note: Used for class-based hazard extrapolation where specific 2,3,4- isomer data is absent).
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- Journal of Chemical and Pharmaceutical Research. Synthesis of Trimetazidine Hydrochloride impurity by conventional method.[9] (2012).[10] Retrieved from [[Link](#)]

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